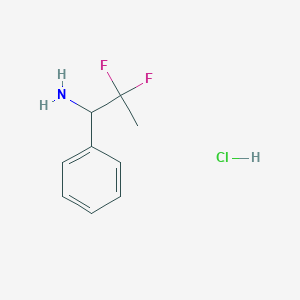

2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride

Description

2,2-Difluoro-1-phenylpropan-1-amine hydrochloride is a fluorinated amine salt with a molecular formula of C₉H₁₀ClF₂N and a molecular weight of 205.5 g/mol. The compound features a phenyl group attached to the first carbon of a propane chain, with two fluorine atoms substituted on the second carbon of the propane backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

2,2-difluoro-1-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-9(10,11)8(12)7-5-3-2-4-6-7;/h2-6,8H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTAPURRSBIKJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375259-54-2 | |

| Record name | 2,2-difluoro-1-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride typically involves the reaction of 2,2-difluoropropane with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require the use of nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structural features make it an attractive intermediate for various chemical reactions, including:

- Oxidation: Formation of ketones or carboxylic acids.

- Reduction: Formation of amine derivatives.

- Substitution Reactions: Formation of hydroxyl or amino-substituted derivatives.

Biology

The compound has been investigated for its potential effects on biological systems. Research indicates that it may interact with various neurotransmitter receptors or enzymes, modulating their activity. Specific studies have highlighted:

- Enzyme Inhibition: It can inhibit enzyme activity by binding to active sites.

- Receptor Binding: Potential interactions with receptors influencing cellular signaling pathways.

Medicine

In medical research, this compound is explored for its therapeutic applications, particularly in treating neurological disorders. Some notable findings include:

- Potential Antidepressant Effects: Similar compounds have shown promise in modulating neurotransmitter systems linked to mood regulation.

- Ocular Drug Delivery: Studies indicate that modifications in fluorination can enhance ocular distribution and retention of related compounds.

Case Studies

| Case Study | Focus | Findings |

|---|---|---|

| Study on Enzyme Inhibition | Investigated the inhibitory effects on RPE65 enzyme | Showed significant inhibition at submicromolar concentrations |

| Ocular Drug Distribution | Examined the distribution of fluorinated derivatives in ocular tissues | Found that certain modifications enhanced retention in mouse eyes |

| Neurotransmitter Modulation | Explored effects on serotonin receptors | Indicated potential anxiolytic properties similar to other compounds |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-phenylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations:

(R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride shares the same molecular formula as the target compound but positions fluorines on the phenyl ring instead of the propane chain. This difference may alter lipophilicity and receptor-binding specificity .

Chirality: The (R)-enantiomer in 1-(2,4-difluorophenyl)propan-1-amine hydrochloride highlights the importance of stereochemistry in biological activity, a factor absent in the non-chiral target compound .

Phenoxy vs. Phenyl Groups: 2-(4-Fluorophenoxy)-1-propanamine hydrochloride replaces the phenyl group with a phenoxy moiety, introducing an oxygen atom that may influence solubility and metabolic stability .

Non-Fluorinated Analog: 2-Phenyl-1-propanamine hydrochloride lacks fluorine atoms, resulting in reduced molecular weight (169.65 g/mol) and likely higher hydrophobicity compared to fluorinated derivatives .

Implications for Research and Development

- Receptor Binding : Fluorine’s electron-withdrawing effects could modulate amine basicity, affecting interactions with biological targets such as G-protein-coupled receptors or enzymes .

- Synthetic Utility: The target compound’s unique difluoro-propane structure offers a distinct scaffold for derivatization in medicinal chemistry, contrasting with phenoxy or chiral phenyl analogs .

Biological Activity

2,2-Difluoro-1-phenylpropan-1-amine hydrochloride is a fluorinated amine compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in its structure can enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride is CHFN·HCl, with a molecular weight of approximately 193.62 g/mol. Its unique structure includes two fluorine atoms attached to the carbon adjacent to the nitrogen in the amine group, which contributes to its distinct chemical reactivity and biological properties.

The biological activity of 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures can exhibit significant effects on neurotransmitter systems, potentially influencing mood and anxiety levels. The mechanism typically involves:

- Receptor Binding : The compound may bind to serotonin (5-HT) receptors or dopamine receptors, modulating their activity and leading to physiological effects such as antidepressant or anxiolytic responses .

- Enzyme Inhibition : It may also inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like serotonin or dopamine in the synaptic cleft .

Antidepressant Effects

A study demonstrated that related compounds with fluorinated groups significantly increased serotonin uptake inhibition compared to their non-fluorinated analogs. This suggests that 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride could have similar effects on serotonin dynamics .

Anxiolytic Properties

Preliminary research indicates that compounds with structural similarities may exhibit anxiolytic properties by modulating GABAergic transmission. This could position 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride as a candidate for further exploration in anxiety disorder treatments.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride | Two fluorine atoms; amine group | Enhanced receptor binding affinity |

| 2,2-Difluoro-1-phenylethan-1-amine hydrochloride | Similar structure but one less carbon atom | Higher volatility; less soluble than the propanamine |

| 1-Phenylethan-1-amine hydrochloride | Lacks fluorine atoms | Different chemical properties; less stability |

This table illustrates how the unique structural features of 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride contribute to its potential biological activity compared to related compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of fluorinated amines:

- Fluorinated Antidepressants : Research has shown that introducing fluorine into amines can significantly enhance their antidepressant activity by increasing their binding affinity for serotonin transporters .

- Neurotransmitter Modulation : A study indicated that similar compounds could modulate neurotransmitter release and uptake mechanisms, suggesting a pathway for developing novel therapeutic agents targeting mood disorders.

- In Vivo Studies : Animal models have demonstrated behavioral changes consistent with anxiolytic effects when treated with related fluorinated compounds, warranting further investigation into 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride's effects .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation followed by amine salt formation. For example:

Fluorination : Introduce fluorine atoms via electrophilic substitution using fluorinating agents (e.g., HF-pyridine) under anhydrous conditions .

Amine Formation : React intermediates like 3-chloropropan-1-amine with fluorinated aryl groups under basic conditions (e.g., K₂CO₃) to form the amine backbone .

Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

Purity Assurance : Use recrystallization (ethanol/water mixtures) and validate via HPLC (>95% purity) and ¹⁹F NMR to confirm fluorine incorporation .

Q. Which spectroscopic techniques are most effective for characterizing 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride?

- Methodological Answer :

- ¹H/¹³C NMR : Identify amine protons (δ 2.5–3.5 ppm) and aromatic signals. ¹³C NMR confirms the phenyl and fluorinated carbons .

- ¹⁹F NMR : Resolves the two fluorine atoms (δ -110 to -120 ppm for difluorophenyl groups) and detects impurities .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ = 215.69 for C₁₀H₁₃F₂N·HCl) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How do difluorophenyl groups influence the compound’s interaction with biological targets, and how can these interactions be validated experimentally?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance binding affinity to hydrophobic pockets in enzymes/receptors. To validate:

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., GPCRs) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Molecular Docking : Use software like AutoDock to predict binding poses, guided by X-ray crystallography data of similar complexes .

Example: Difluorophenyl groups in related compounds show 10–100x higher affinity for serotonin receptors compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Discrepancies arise from variations in pH, counterion (HCl), or solvent polarity. To address:

Standardize Conditions : Test solubility in buffered solutions (pH 1–7) and polar aprotic solvents (DMSO, acetonitrile) .

Salt Form Comparison : Compare hydrochloride salt solubility with free amine or other salts (e.g., sulfate) .

Thermodynamic Analysis : Use van’t Hoff plots to correlate solubility with temperature .

Example: Hydrochloride salts generally exhibit higher aqueous solubility (>50 mg/mL) than free bases .

Q. How can enantiomeric purity be determined, and what is its impact on pharmacological activity?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Detect optical activity differences between (R)- and (S)-forms .

Pharmacological Impact : Enantiomers may show divergent activities. For example, (R)-enantiomers of similar compounds exhibit 5x higher receptor activation than (S)-forms . Validate via in vitro assays (e.g., cAMP accumulation in transfected cells) .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioassay results for 2,2-Difluoro-1-phenylpropan-1-amine hydrochloride?

- Methodological Answer :

Purity Verification : Re-test compound batches via LC-MS to rule out impurities .

Assay Reproducibility : Standardize protocols (e.g., cell line passage number, incubation time) .

Stereochemical Confirmation : Ensure enantiomeric purity, as racemic mixtures can mask activity .

Example: A study showing IC₅₀ = 10 nM vs. 100 nM may result from undetected impurities or racemization during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.